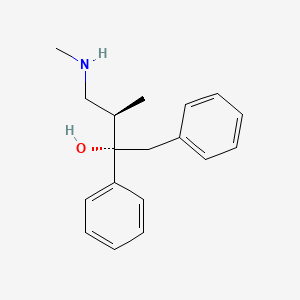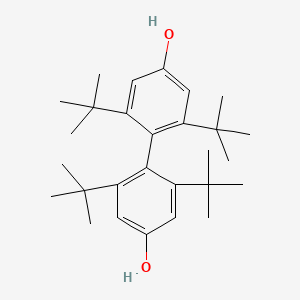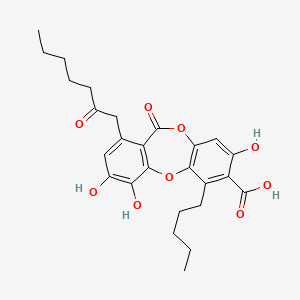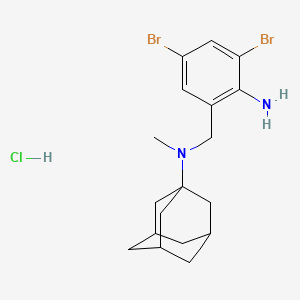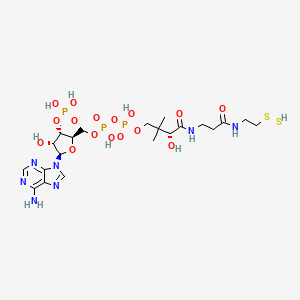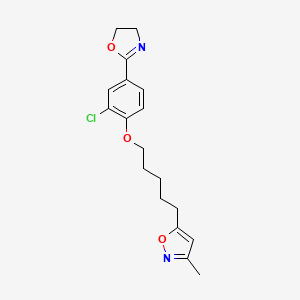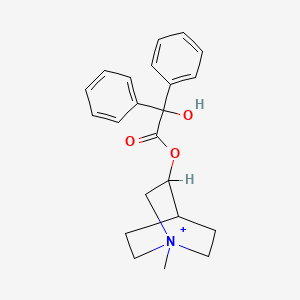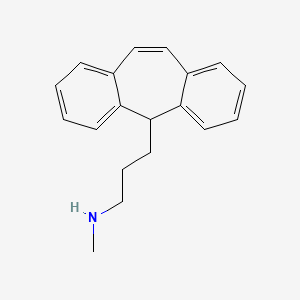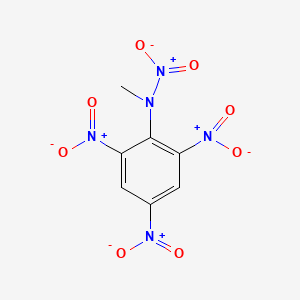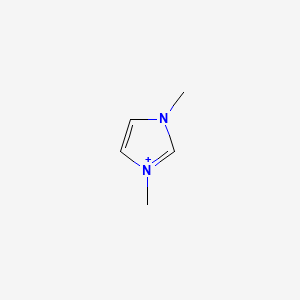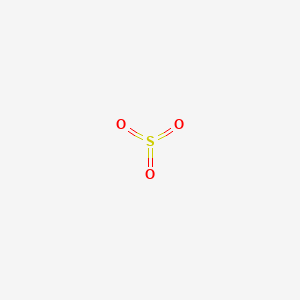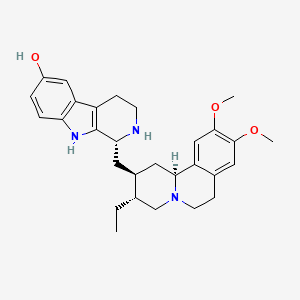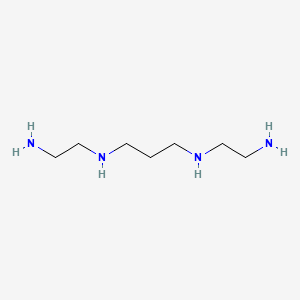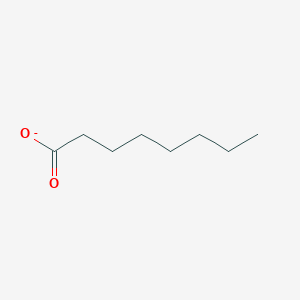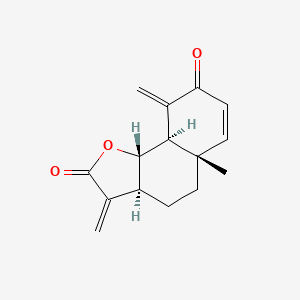
Dehydrobrachylaenolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydrobrachylaenolide is a natural product found in Arctotis arctotoides, Arctotheca calendula, and Hieracium intybaceum with data available.
科学的研究の応用
Antitumor Activity
Dehydrobrachylaenolide (DEH) has been identified as a natural sesquiterpene lactone with potential antitumor activity, particularly against breast cancer and leukemia. Studies highlight the involvement of DEH in various signaling pathways, contributing to its anticancer mechanisms. The compound's α-methylene-γ-butyrolactone is a critical active part, exerting anticancer effects. Research also explores the antineoplastic activity of DEH derivatives to enhance cytotoxicity and safety. The broad biological activities of DEH are of significant interest for developing it as an anticancer agent (Li et al., 2020).
Role in Pest and Disease Resistance in Plants
Dehydrodiferulates, including compounds like DEH, play a crucial role in plant defense mechanisms against pests and diseases. Their ability to form cross-links in plant cell walls (between polysaccharides, lignin, and proteins) contributes to the genetic resistance of plants like maize to various insects and fungal diseases. The cross-linking mechanism of dehydrodiferulates is essential for the plant's structural integrity and defense, offering potential for enhancing crop resistance through breeding programs (Santiago & Malvar, 2010).
Antioxidant and Antimicrobial Properties
Polyphenolic compounds, possibly including structures similar to DEH, are known for their potent antioxidant and antimicrobial properties. These compounds interact with microbiota and metabolism, influencing health and disease prevention. Their applications extend to various fields, including the medical, cosmetics, and food industries. The comprehensive understanding of polyphenols, including DEH-like compounds, offers insights into their potential as natural antioxidants in therapeutic and industrial applications (Rajha et al., 2021).
特性
製品名 |
Dehydrobrachylaenolide |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
(3aS,5aS,9aR,9bS)-5a-methyl-3,9-dimethylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H16O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,10,12-13H,1-2,4,6H2,3H3/t10-,12+,13-,15-/m0/s1 |
InChIキー |
GYBDKJQMRUKMGE-QJZXMWHDSA-N |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)C(=O)C=C2)OC(=O)C3=C |
正規SMILES |
CC12CCC3C(C1C(=C)C(=O)C=C2)OC(=O)C3=C |
同義語 |
dehydrobrachylaenolide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



